LIMK1/LIMK2 Inhibitory Activity: Complete Inactivity of TH-263 vs. Potent Inhibition by TH-257
In side-by-side biochemical profiling, N-Benzyl-4-(N-phenylsulfamoyl)benzamide (TH-263) exhibits no detectable inhibition of LIMK1 or LIMK2, whereas its closest structural analog TH-257 (N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide) potently inhibits both isoforms with IC₅₀ values of 84 nM (LIMK1) and 39 nM (LIMK2) . Functional inactivity of TH-263 has been confirmed in cell-free kinase assays and in cell-based cofilin phosphorylation assays . Additionally, KINOMEscan profiling at 1 µM revealed no significant activity of TH-257 against 468 off-target kinases, indicating that the selectivity of the active probe—and thus the validity of TH-263 as a matched negative control—is well established [1].
| Evidence Dimension | Inhibitory activity against LIM kinase isoforms (IC₅₀) |
|---|---|
| Target Compound Data | TH-263: LIMK1 IC₅₀ > 10 µM (inactive); LIMK2 IC₅₀ > 10 µM (inactive) |
| Comparator Or Baseline | TH-257: LIMK1 IC₅₀ = 84 nM; LIMK2 IC₅₀ = 39 nM |
| Quantified Difference | >100-fold difference; TH-263 is pharmacologically silent at concentrations where TH-257 achieves maximal inhibition |
| Conditions | Cell-free kinase activity assay (RapidFire MS or FRET-based format); cell-based cofilin phosphorylation assay in human cancer cell lines |
Why This Matters
A valid negative control must be chemically matched to the active probe while being devoid of target activity; TH-263 is the only commercially available compound that meets this criterion for the SGC type III LIMK chemical probe set.
- [1] Hanke, T.; Mathea, S.; Woortman, J.; Salah, E.; Berger, B.-T.; Tumber, A.; Kashima, R.; Hata, A.; Kuster, B.; Müller, S.; Knapp, S. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. J. Med. Chem. 2022, 65 (20), 13264–13287. DOI: 10.1021/acs.jmedchem.2c01106. View Source
